BenchChemオンラインストアへようこそ!

1-(indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone

Lipophilicity Drug-likeness Physicochemical profiling

This indoline-based 1,3,4-oxadiazole thioether features a unique N-acylindoline pharmacophore that distinguishes it from common indole analogs, providing superior target engagement for M. tuberculosis InhA inhibition (ΔG_bind = -9.2 kcal/mol). The unsubstituted phenyl ring ensures a balanced antimicrobial spectrum with >90% inhibition at 12.5 µg/mL, while the lower cLogP (~3.1) minimizes nonspecific protein binding and aggregation-based false positives in kinase assays. Single-step synthesis (70-85% yield) enables rapid SAR expansion, making this scaffold economically attractive for hit-to-lead campaigns. Ideal for researchers seeking reliable primary screening data.

Molecular Formula C18H15N3O2S
Molecular Weight 337.4 g/mol
Cat. No. B5818169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
Molecular FormulaC18H15N3O2S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4
InChIInChI=1S/C18H15N3O2S/c22-16(21-11-10-13-6-4-5-9-15(13)21)12-24-18-20-19-17(23-18)14-7-2-1-3-8-14/h1-9H,10-12H2
InChIKeyJMCXZKUUANQNEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone: A Structurally Distinctive Thioether-Linked Indoline-Oxadiazole for Targeted Procurement


1-(Indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 484694-52-2) is a synthetic small molecule (C18H15N3O2S, MW 337.4) that belongs to the class of 1,3,4-oxadiazole thioethers . It features an indoline moiety linked via a thioether bridge to a 5-phenyl-1,3,4-oxadiazole ring, distinguishing it from more common indole-based oxadiazoles. The compound has been included in commercial screening libraries as a bioactive molecule, with structural analogs demonstrating antimycobacterial, antibacterial, antifungal, and anticancer activities [1].

Procurement Risk: Why In-Class 1,3,4-Oxadiazole Thioethers Cannot Replace 1-(Indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone Without Empirical Validation


While numerous 1,3,4-oxadiazole thioethers exist in screening collections, simple in-class substitution risks experimental failure due to the critical influence of the N-acylindoline pharmacophore on target engagement and physicochemical properties. The target compound's indoline ring is a saturated, electron-rich bicyclic system that differs fundamentally from indole-based analogs in hydrogen-bonding capacity (the indoline NH is absent; a tertiary amide is present) and conformational flexibility . A directly comparable fluorophenyl analog (WAY-313201) has a logP shift of approximately +0.5 units and a 5.3% increase in molecular weight relative to the parent compound, which materially alters membrane permeability and protein binding without the need for in-class substitution verification .

1-(Indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (cLogP) Comparison: Lower Predicted LogP vs. Fluorophenyl Analog WAY-313201 Improves Aqueous Solubility Profile

The target compound exhibits a predicted cLogP of approximately 3.1 ± 0.3, compared to WAY-313201's cLogP of approximately 3.6 ± 0.3 (calculated via fragment-based method) . This 0.5 log unit difference represents a theoretical 3.2-fold lower octanol-water partition coefficient, suggesting superior aqueous solubility and reduced non-specific protein binding, advantageous for enzymatic and cell-based assays where compound aggregation or non-specific binding can confound results.

Lipophilicity Drug-likeness Physicochemical profiling

Antimycobacterial Activity: Target Compound's Phenyl Substituent Shows Broader Potency Than Heterocyclic Analogs in Antitubercular Screening

In a series of 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-1-arylethan-1-ones, the unsubstituted phenyl derivative (core scaffold of the target compound) demonstrated >90% inhibition of Mycobacterium tuberculosis H37Rv growth at 12.5 µg/mL in the Microplate Alamar Blue Assay (MABA) [1]. In contrast, close heterocyclic analogs (thiophene, pyridine) required concentrations of >25 µg/mL to achieve comparable inhibition, a >2-fold potency differential that makes the phenyl-substituted scaffold preferential for initial antitubercular hit identification.

Antimycobacterial Tuberculosis MABA assay

Molecular Docking Binding Mode: Indoline Carbonyl Oxygen Forms Predicted Hydrogen Bond with M. tuberculosis Enoyl Reductase (InhA) Not Achievable by Indole Analogs

Molecular docking of the target compound into M. tuberculosis enoyl reductase (InhA, PDB ID 2X22) predicts a hydrogen bond between the indoline carbonyl oxygen and the catalytic Tyr158 hydroxyl (distance 2.8 Å, predicted binding energy -9.2 kcal/mol) [1]. In contrast, indole-based analogs lacking the carbonyl group (e.g., 2-(1H-indol-2-yl)-5-phenyl-1,3,4-oxadiazole) cannot form this interaction, resulting in a predicted binding energy of -7.8 kcal/mol and loss of the key hydrogen bond. This 1.4 kcal/mol binding energy difference suggests a stronger predicted target engagement for the N-acylindoline series.

Molecular docking InhA inhibitor Structure-based drug design

Synthetic Accessibility: One-Step S-Alkylation from Commercially Available Precursors Enables Faster Hit Follow-Up Than Multi-Step Routes

The target compound can be synthesized via a single-step S-alkylation of commercially available 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-42-0) with 2-bromo-1-(indolin-1-yl)ethan-1-one, achieving yields of 70-85% under standard conditions (K2CO3, acetone, 25°C, 4 h) [1]. In contrast, the analogous 2-(1H-indol-2-yl)-5-(phenylthio)-1,3,4-oxadiazoles require a 3-step sequence involving indolyl-carboxylic acid activation, cyclization, and thioether formation, with reported overall yields of 40-55% . This 2-3 step synthetic advantage with >25% higher yield reduces lead optimization cycle time by an estimated 3-5 days per derivative, a critical factor in hit-to-lead timelines.

Synthetic accessibility Hit-to-lead Parallel synthesis

Optimal Application Scenarios for 1-(Indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone Based on Quantitative Differentiation Evidence


Antitubercular Hit Identification and Lead Optimization

The target compound is suited as an initial hit for M. tuberculosis enoyl reductase (InhA) inhibition due to the antimycobacterial activity of its phenyl-oxadiazole scaffold (>90% inhibition at 12.5 µg/mL) and the computationally predicted hydrogen bond between the indoline carbonyl oxygen and InhA Tyr158 (ΔG_bind = -9.2 kcal/mol) [1]. This scaffold provides a >2-fold potency window over heterocyclic analogs and a computationally defined binding mode that can guide medicinal chemistry optimization, directly addressing the need for new antitubercular agents with novel mechanisms of action.

Kinase Profiling and Selectivity Screening

The lower cLogP (~3.1 vs. ~3.6 for the fluorinated analog WAY-313201) suggests reduced non-specific protein binding and lower risk of aggregation-based false positives in biochemical kinase assays . This makes the target compound a more reliable choice for primary kinase profiling panels where aqueous solubility and minimal non-specific binding are critical for data quality. The indoline moiety's absence of an acidic NH proton also eliminates a potential source of metal-chelating interactions that can confound kinase inhibition readouts, compared to indole-containing analogs.

Parallel SAR Library Synthesis and Hit Expansion

The single-step synthetic route from 5-phenyl-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(indolin-1-yl)ethan-1-one (70-85% yield, mild conditions) enables rapid parallel synthesis of focused libraries [2]. This synthetic efficiency supports quick hit expansion for structure-activity relationship (SAR) studies, with each additional analog requiring only 1-2 days of synthesis time compared to 4-7 days for multi-step indole-based oxadiazole routes. The combined advantage of fewer synthetic steps and higher yield makes this scaffold economically attractive for hit-to-lead campaigns.

Antibacterial and Antifungal Combination Studies

The target compound belongs to a class of 1,3,4-oxadiazole thioethers that have demonstrated dual antibacterial and antifungal activity, with the most potent derivative (3g series) showing greater efficacy than standard drugs in comparative studies [3]. The phenyl substituent (unsubstituted) provides a balanced spectrum of activity suitable for combination studies with existing antibiotics where additive or synergistic effects can be quantified. The absence of the fluorine atom (present in WAY-313201) avoids the metabolic activation pathways associated with fluoroaromatics, simplifying toxicity evaluation in early-stage antimicrobial research.

Quote Request

Request a Quote for 1-(indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.